It has been used to control Canada Thistle (Cirsium arvense), a weed in a variety of crops.
Aminopyralid is an organochlorine pesticide having a 3,6-dichlorinated 4-aminopicolinic acid structure. It has a role as a herbicide. It is an organochlorine pesticide, a member of pyridines and an aromatic amine. It derives from a picolinic acid.
Aminopyralid
CAS No.: 150114-71-9
Cat. No.: VC0518629
Molecular Formula: C6H4Cl2N2O2
Molecular Weight: 207.01 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 150114-71-9 |
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Molecular Formula | C6H4Cl2N2O2 |
Molecular Weight | 207.01 g/mol |
IUPAC Name | 4-amino-3,6-dichloropyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C6H4Cl2N2O2/c7-3-1-2(9)4(8)5(10-3)6(11)12/h1H,(H2,9,10)(H,11,12) |
Standard InChI Key | NIXXQNOQHKNPEJ-UHFFFAOYSA-N |
SMILES | C1=C(C(=C(N=C1Cl)C(=O)O)Cl)N |
Canonical SMILES | C1=C(C(=C(N=C1Cl)C(=O)O)Cl)N |
Appearance | Solid powder |
Colorform | Off-white powde |
Melting Point | 163.5 °C |
Introduction
Chemical and Physical Properties
Aminopyralid is an off-white, odorless crystalline powder with a melting point range of 161.75–165.23°C . Its solubility in water is pH-dependent, increasing under alkaline conditions due to salt formation. The triisopropanolamine (TIPA) salt formulation, marketed as Milestone™, enhances solubility and field efficacy .
Structural and Thermodynamic Characteristics
The compound’s empirical formula, , features a pyridine ring substituted with amino, chloro, and carboxylic acid groups . Key thermodynamic properties include:
Property | Value | Source |
---|---|---|
Density | 1.63 g/cm³ | |
Vapor Pressure | mmHg | |
Henry’s Law Constant | atm·m³/mol | |
pKa | 2.6 (carboxylic acid) |
These properties underpin its environmental behavior, favoring soil adsorption (Freundlich : 0.03–0.72 mL/g) and limited volatilization.
Synthesis and Manufacturing
Aminopyralid is synthesized via catalytic hydrogenation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid. A representative protocol involves:
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Substrate Preparation: 50.8 g of 4-amino-3,5,6-trichloropyridine carboxylic acid is dissolved in 500 mL water with 66.7 g 30% NaOH .
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Hydrogenation: The solution is treated with 5% Pd/C catalyst under hydrogen gas (0.3 MPa) at 50°C for 20 hours .
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Isolation: The product, 4-amino-3,6-dichloropyridine-2-carboxylic acid, is acidified to pH 1–2 with HCl, yielding 38.8 g (91.4% purity) .
This method avoids hazardous reagents, aligning with green chemistry principles.
Toxicological Profile
Acute and Chronic Mammalian Toxicity
In rat studies, the no-observed-adverse-effect level (NOAEL) for chronic exposure is 50 mg/kg/day, with a reference dose (RfD) of 0.5 mg/kg/day . Key findings include:
Cecal enlargement in rats at ≥500 mg/kg/day was reversible post-exposure . Mutagenicity assays were negative except for clastogenic effects at cytotoxic concentrations .
Ecotoxicology
Aminopyralid exhibits low toxicity to non-target organisms:
Organism | EC50/LC50 (mg a.e./L) | NOEC (mg a.e./L) | Risk Quotient | Source |
---|---|---|---|---|
Daphnia magna | >100 | 100 | 0.01 | |
Skeletonema costatum | 70 | 13 | 0.18 | |
Eisenia fetida (earthworm) | >1000 | 1000 | <0.001 |
Sensitive plants like soybeans show shoot weight inhibition at 2.7 g a.i./ha , necessitating buffer zones near croplands.
Environmental Fate and Degradation
Soil Persistence and Mobility
Aminopyralid degrades via microbial action and photolysis, with half-lives of 20–32 days in field studies . Aerobic soil metabolism produces non-extractable residues (≤24%) and CO (≤73%) . Adsorption coefficients (: 1.05–24.3 mL/g) classify it as “slightly mobile” in most soils .
Aquatic Systems
Hydrolysis is negligible (pH 5–9, 25°C), but photolysis accelerates degradation in surface waters (half-life: 72 days) . Modeling using GLEAMS predicts peak stream concentrations of 0.0023 mg/L following aerial application, well below ecotoxicological thresholds .
Regulatory Status and Risk Mitigation
Aminopyralid is conditionally registered in the U.S. (EPA), Australia (APVMA), and the EU. Key restrictions include:
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Buffer Zones: 15 m from water bodies to protect aquatic plants .
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Livestock Grazing: 7-day restriction post-application on treated grasses .
Chronic dietary exposure assessments for humans remain 300-fold below the RfD, even assuming 100% crop treatment .
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